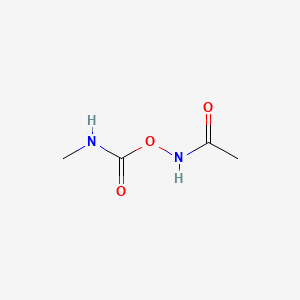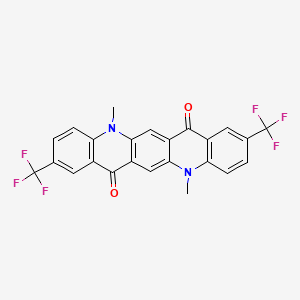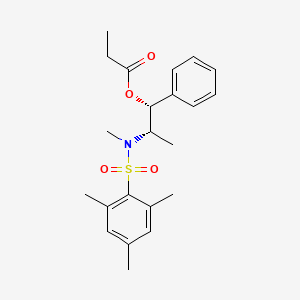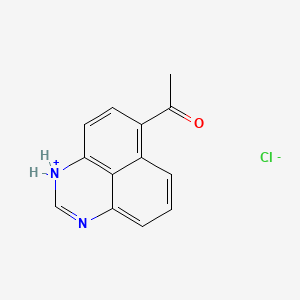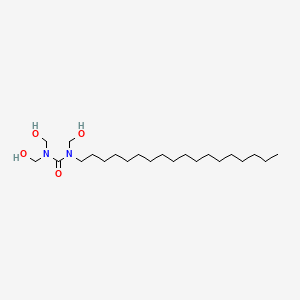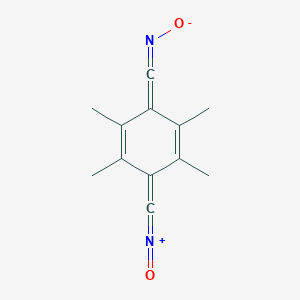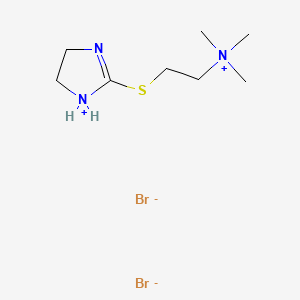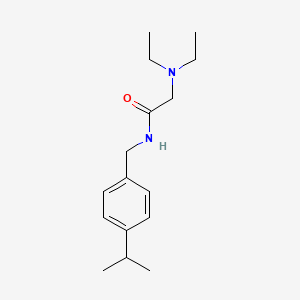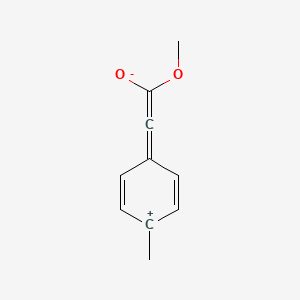
Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- is a chemical compound with the molecular formula C10H12O2 It is known for its unique structure, which includes a methoxy group and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- typically involves the reaction of 4-methylacetophenone with methoxyacetaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. The compound is then purified using techniques such as distillation or recrystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- can be compared with other similar compounds, such as:
Acetophenone derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.
Methoxy-substituted compounds: Compounds with methoxy groups at different positions on the phenyl ring.
Methyl-substituted compounds: Compounds with methyl groups at different positions on the phenyl ring.
The uniqueness of Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10O2 |
|---|---|
Molekulargewicht |
162.18 g/mol |
InChI |
InChI=1S/C10H10O2/c1-8-3-5-9(6-4-8)7-10(11)12-2/h3-6H,1-2H3 |
InChI-Schlüssel |
PQIUWDYJQKWFRH-UHFFFAOYSA-N |
Kanonische SMILES |
C[C+]1C=CC(=C=C([O-])OC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


